
Hiv-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hiv-IN-4 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential as an inhibitor of the human immunodeficiency virus (HIV) integrase enzyme. This enzyme is crucial for the integration of the viral DNA into the host genome, a key step in the HIV replication cycle. By inhibiting this enzyme, this compound can potentially prevent the proliferation of the virus, making it a promising candidate for antiretroviral therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hiv-IN-4 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the binding affinity and specificity towards the HIV integrase enzyme.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to maximize yield and purity, and employing large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions: Hiv-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of one functional group with another, often to modify the molecule’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles like amines.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation might yield hydroxylated derivatives, while substitution could result in halogenated analogs.
Applications De Recherche Scientifique
Hiv-IN-4 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition mechanisms of integrase enzymes.
Biology: Helps in understanding the integration process of viral DNA into host genomes.
Medicine: Potential therapeutic agent for treating HIV infections by preventing viral replication.
Industry: Could be used in the development of new antiretroviral drugs with improved efficacy and safety profiles.
Mécanisme D'action
Hiv-IN-4 exerts its effects by binding to the active site of the HIV integrase enzyme, thereby preventing the enzyme from catalyzing the integration of viral DNA into the host genome. This inhibition is achieved through interactions with key amino acid residues in the enzyme’s active site, blocking the necessary conformational changes required for the integration process.
Comparaison Avec Des Composés Similaires
Raltegravir: Another HIV integrase inhibitor with a similar mechanism of action.
Elvitegravir: Known for its high potency and favorable pharmacokinetic profile.
Dolutegravir: Distinguished by its ability to overcome resistance mutations in the integrase enzyme.
Uniqueness of Hiv-IN-4: this compound stands out due to its unique structural features that confer high binding affinity and specificity towards the HIV integrase enzyme. Additionally, it has shown promising results in overcoming resistance mutations that limit the efficacy of other integrase inhibitors.
Propriétés
Formule moléculaire |
C14H18N2O3 |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
2-methylpropyl (2S)-2-methyl-3-oxo-2,4-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)8-19-14(18)16-10(3)13(17)15-11-6-4-5-7-12(11)16/h4-7,9-10H,8H2,1-3H3,(H,15,17)/t10-/m0/s1 |
Clé InChI |
CHILTJQKWSSOCV-JTQLQIEISA-N |
SMILES isomérique |
C[C@H]1C(=O)NC2=CC=CC=C2N1C(=O)OCC(C)C |
SMILES canonique |
CC1C(=O)NC2=CC=CC=C2N1C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


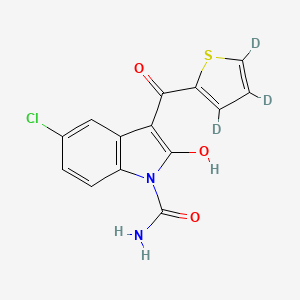
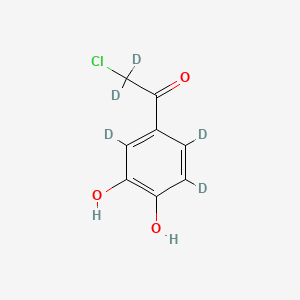
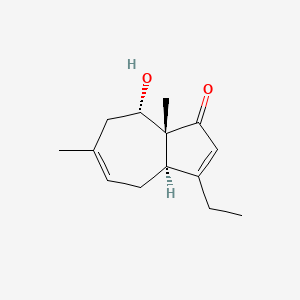


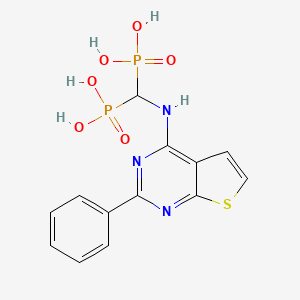

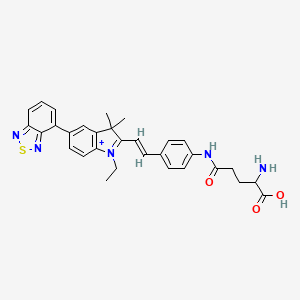
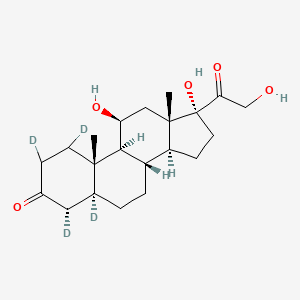
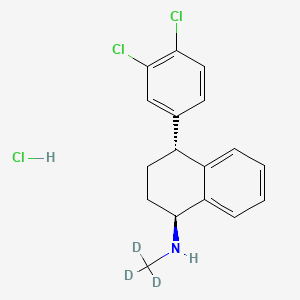

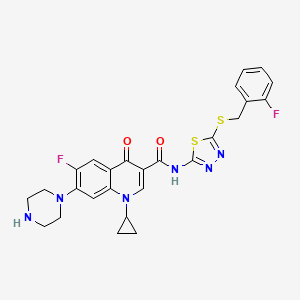
![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)

